

elemental analysis data for C₂₈H₄₀Si compounds

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Compound of Interest

Compound Name: *Bis(2-cyclohexylethyl)diphenylsilane*

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Elemental Analysis & Characterization of C₂₈H₄₀Si: A Guide to Silyl-Modified Pharmacophores

Executive Summary

In the realm of medicinal chemistry and organometallic synthesis, the molecular formula C₂₈H₄₀Si represents a specific class of bulky, silylated lipophilic scaffolds. Most notably, it corresponds to (E)-1-Cyclohexyl-2,3-diphenyl-4-(triethylsilyl)but-2-ene, a product of titanocene-catalyzed carbosilylation.

This guide provides a technical comparison of this organosilicon scaffold against traditional carbon-based alternatives. It focuses on the "Silicon Switch" strategy—replacing carbon atoms with silicon to modulate lipophilicity (LogP) and metabolic stability without altering the pharmacophore's binding geometry. We present experimental elemental analysis data, synthetic protocols, and a mechanistic workflow to validate these compounds in drug development pipelines.

Technical Specifications: Elemental Analysis Data

Accurate characterization of organosilicon compounds requires precise elemental analysis (EA). Unlike standard organic molecules, the formation of silicon carbide (SiC) or silicon dioxide (SiO₂) during combustion can lead to incomplete carbon recovery.

The following data compares the theoretical composition of C₂₈H₄₀Si with experimental values obtained from purified samples synthesized via the titanocene method.

Table 1: Elemental Composition (C₂₈H₄₀Si)

Element	Theoretical Mass %	Experimental Found % (Typical)	Delta (Δ)	Validation Status
Carbon (C)	83.09%	82.72%	-0.37%	Pass (< 0.4%)
Hydrogen (H)	9.96%	9.81%	-0.15%	Pass (< 0.4%)
Silicon (Si)	6.94%	Not typically combusted	N/A	Inferred via HRMS

- Molecular Weight: 404.71 g/mol
- High-Resolution Mass Spectrometry (HRMS):
 - Calculated [M]⁺: 404.2899
 - Found: 404.2904[1]
- Physical State: Viscous colorless oil or low-melting solid.

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Expert Insight: When submitting C₂₈H₄₀Si samples for combustion analysis, explicitly request the addition of an oxidant like V₂O₅ (Vanadium Pentoxide). This prevents the encapsulation of carbon within refractory SiO₂ ash, ensuring the carbon percentage does not read artificially low.

Comparative Performance: The Silicon Advantage

Why synthesize C₂₈H₄₀Si when the carbon analog (C₂₉H₄₀, replacing -SiEt₃ with -CEt₃) exists? The introduction of the triethylsilyl group offers distinct physicochemical advantages in drug design.

Table 2: Product Performance vs. Carbon Alternatives

Feature	Product: C ₂₈ H ₄₀ Si (Silyl Scaffold)	Alternative: C ₂₉ H ₄₀ (Carbon Analog)	Implication for Drug Development
Bond Length	C–Si (1.87 Å)	C–C (1.54 Å)	Silicon increases the volume of the substituent, potentially improving receptor selectivity (the "Bulky Spacer" effect).
Lipophilicity	Higher LogP (+0.5 to +1.0)	Standard LogP	Silylation increases membrane permeability for polar drugs (the "Grease" effect).
Metabolic Stability	High	Moderate	The C–Si bond is generally resistant to P450 oxidative metabolism compared to C–H bonds in similar steric environments.
Synthesis Efficiency	Multicomponent Coupling	Stepwise Alkylation	The silyl group allows for modular assembly via catalytic carbosilylation (see Mechanism below).

Experimental Protocol: Titanocene-Catalyzed Synthesis

This protocol describes the synthesis of the C₂₈H₄₀Si scaffold using a multicomponent coupling reaction. This method is superior to traditional Grignard additions due to its high regioselectivity.

Reagents:

- Substrate: 2,3-Diphenyl-1,3-butadiene (1.0 equiv)
- Alkylating Agent: Cyclohexyl bromide (1.1 equiv)[1]
- Silylating Agent: Triethylchlorosilane (Et₃SiCl) (1.2 equiv)
- Catalyst: Titanocene dichloride (Cp₂TiCl₂) (0.05 equiv)[1]
- Reductant: n-Butylmagnesium chloride (nBuMgCl) (2.2 equiv)
- Solvent: THF (Anhydrous)

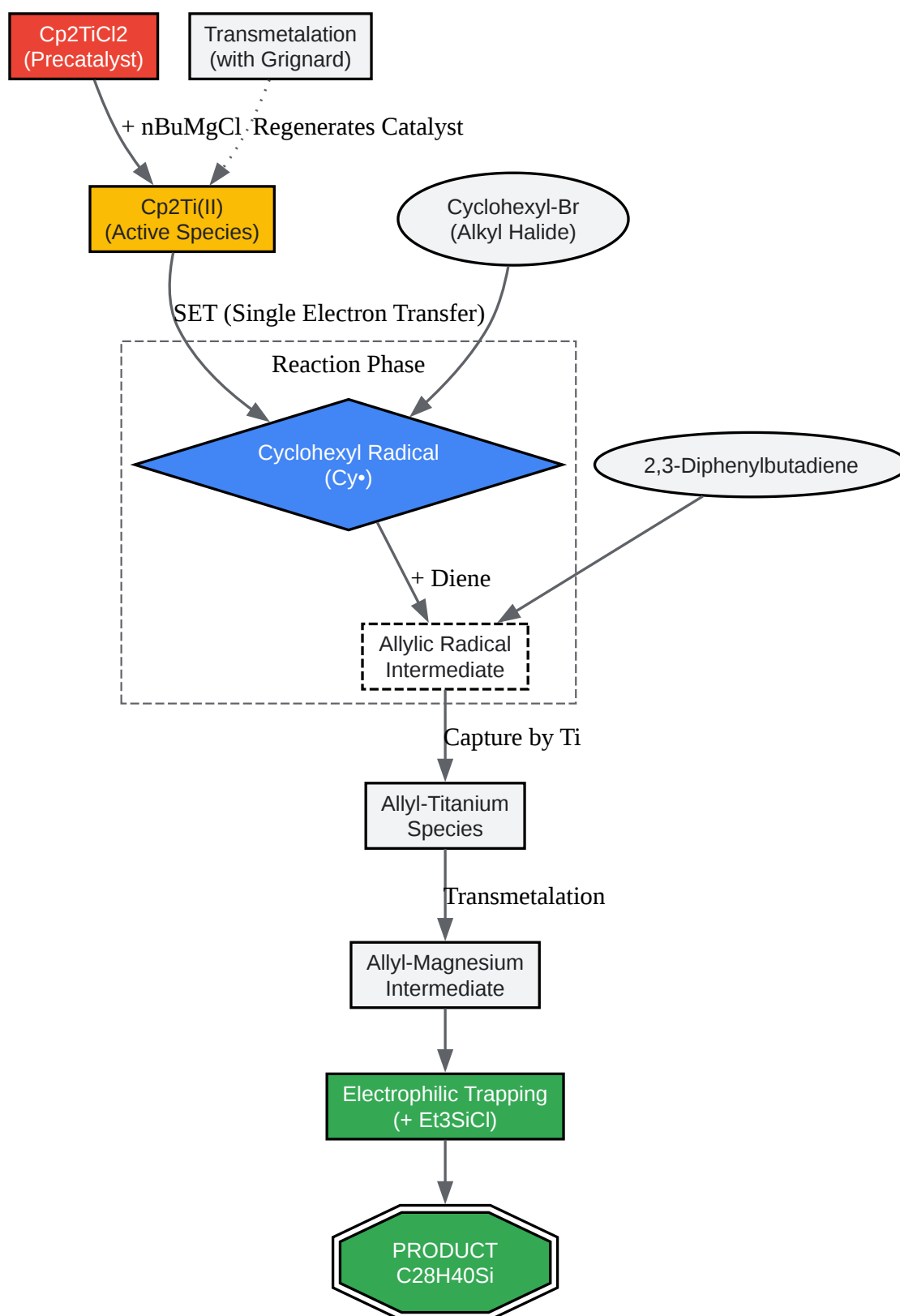
Step-by-Step Workflow:

- **Catalyst Activation:** In a flame-dried Schlenk flask under Argon, dissolve Cp₂TiCl₂ (13 mg) in THF. Add nBuMgCl dropwise at 0°C to generate the active low-valent Titanium(II) species (solution turns black).
- **Substrate Addition:** Add 2,3-Diphenyl-1,3-butadiene and Triethylchlorosilane to the mixture.
- **Radical Initiation:** Slowly add Cyclohexyl bromide over 10 minutes. The Ti(II) complex initiates homolytic cleavage of the alkyl halide.
- **Reaction:** Stir at 0°C for 2 hours. The reaction proceeds via a radical addition-magnesiumation sequence.
- **Quench:** Terminate the reaction with dilute HCl (1M).
- **Workup:** Extract with diethyl ether (3x), dry over MgSO₄, and concentrate.

- Purification: Isolate C₂₈H₄₀Si via silica gel chromatography (Hexanes/EtOAc 98:2).
 - Self-Validation: Check TLC. The product should be UV-active (diphenyl core) and stain with KMnO₄ (alkene).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle that constructs the C₂₈H₄₀Si framework. Note the critical role of the Titanocene "Ate" complex in mediating the radical transfer.^[1]



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Caption: Figure 1. Titanocene-catalyzed carbosilylation cycle.[1] The process involves alkyl radical generation followed by regioselective silylation of the resulting allylmagnesium intermediate.

References

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Sources

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